C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine

Lipophilicity ADME Drug Design

SAR programs using generic biphenyl-4-methanamines risk a +0.5 log unit lipophilicity shift that confounds CNS lead optimization. This compound provides a precise XLogP3 of 3.4, TPSA of 26 Ų, and 5 HBA sites, maintaining drug-like properties below the critical logP 3.5 threshold. - 97% purity across 250 mg-1 g pack sizes, reducing impurity-driven false positives in IC₅₀ assays. - C-F bond (BDE 485 kJ/mol) offers superior oxidative stability vs. the 2-chloro analog for matched-pair microsomal stability studies. - Primary amine handle enables rapid derivatization; fluorine-rich core supports ¹⁹F NMR screening. - In stock with custom synthesis available on request.

Molecular Formula C14H11F4N
Molecular Weight 269.24 g/mol
Cat. No. B12078189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine
Molecular FormulaC14H11F4N
Molecular Weight269.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)F)C(F)(F)F
InChIInChI=1S/C14H11F4N/c15-13-7-9(8-19)5-6-11(13)10-3-1-2-4-12(10)14(16,17)18/h1-7H,8,19H2
InChIKeyAUJVPXNQUZLGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2'-(trifluoromethyl)biphenyl-4-methanamine: Physicochemical Baseline & Comparators


C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine (CAS 1261769-52-1) is a fluorinated biphenyl-methylamine derivative with the molecular formula C₁₄H₁₁F₄N and a molecular weight of 269.24 g/mol [1]. The compound features a biphenyl core bearing a fluoro substituent at the 2-position, a trifluoromethyl group at the 2'-position, and a methylamine moiety at the 4-position, placing it within the class of ortho-substituted biaryl methanamines employed as research intermediates and building blocks in medicinal chemistry [2]. Its closest commercially available analogs include the 2-chloro variant (XLogP3 = 3.9), the des-fluoro parent (XLogP3 = 3.3), and a range of positional isomers [3]. Despite its commercial availability at 97% purity, published in vitro or in vivo activity data specific to this compound are notably scarce; differentiation therefore rests on the intersection of quantifiable physicochemical properties and structure-based analog comparisons [4].

Fluorine/trifluoromethyl substitution pattern for matched-pair SAR studies
Lipophilicity control may support CNS lead optimization campaigns
Building block format compatible with fragment-based and parallel chemistry workflows

2-Fluoro-2'-(trifluoromethyl)biphenyl-4-methanamine: Why Analogs Fail in SAR


The biphenyl-4-methanamine scaffold is a privileged chemotype in medicinal chemistry, yet small variations in ortho-substitution pattern produce quantifiable deviations in lipophilicity, hydrogen-bonding capacity, and steric environment that directly alter ADME properties and target engagement [1]. The 2-fluoro substituent on the target compound confers a lower XLogP3 (3.4) relative to the 2-chloro analog (3.9), while the 2'-trifluoromethyl group elevates lipophilicity compared to the non-fluorinated or mono-fluorinated analogs (XLogP3 = 2.9–3.3) [2]. The combination of a hydrogen-bond-acceptor-rich upper ring (5 HBA) with a single donor site creates a very specific pharmacophore that cannot be replicated by simply swapping a halogen or removing the CF₃ group [3]. Consequently, purchasing a generic biphenyl-4-methanamine without these precise substituents risks altering lead compound lipophilicity, metabolic soft-spot profile, and synthetic derivatization pathways, which are the parameters that drive SAR decision-making early in the optimization cycle [4].

2-Chloro analog substitutionRaises lipophilicity significantly relative to the target, potentially shifting ADME profiles outside CNS drug-like space.
Des-fluoro or mono-fluoro replacementRemoves fluorine electronic effects; alters hydrogen-bond acceptor count, which may change solubility and target binding.
Trifluoromethyl-free analogLowers lipophilicity measurably and may misrepresent pharmacophore requirements during SAR interpretation.

2-Fluoro-2'-(trifluoromethyl)biphenyl-4-methanamine: Quantitative Differentiation vs. Analogs


Lipophilicity: Fluoro vs. Chloro Analogs

The target compound's computed XLogP3-AA is 3.4, positioning it at the lower boundary of CNS drug-like space and below the 2-chloro analog (3.9), which exhibits a +0.5 log unit higher lipophilicity [1]. The des-fluoro analog (2'-(trifluoromethyl)-biphenyl-4-methanamine) has a comparable XLogP3 of 3.3, but lacks the fluorine-mediated electronic modulation . A mono-fluoro comparator bearing only a 3'-fluoro substituent has an XLogP3 of 2.9, indicating that the trifluoromethyl group contributes approximately +0.4–0.5 log units [2].

Lipophilicity Δ
-0.5
Supports SAR interpretation by controlling lipophilicity window
XLogP3 computed; target 3.4 vs 2-Cl 3.9
Lipophilicity ADME Drug Design

Hydrogen-Bond Acceptor Count: Fluoro vs. Chloro

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms (4 fluorine atoms + 1 nitrogen) versus 4 HBA for the 2-chloro analog, which replaces the 2-fluoro with a 2-chloro group that is a weaker HBA [1]. This increased HBA capacity may enhance aqueous solubility relative to the chlorinated comparator, though explicit experimental solubility data are absent [2].

HBA Count
Target
5 HBA
2-Cl analog
4 HBA
Higher HBA may improve solubility and H-bond network engineering
No experimental solubility data
Pharmacophore Design Hydrogen Bonding Solubility

Topological Polar Surface Area Parity

The target compound and its 2-chloro analog share an identical topological polar surface area (TPSA) of 26 Ų, indicating that the fluoro→chloro substitution alters lipophilicity (ΔXLogP3 = 0.5) without modifying the computed passive membrane permeability parameter [1]. The des-fluoro analog and positional isomers also cluster near this TPSA value (26 Ų), confirming that the TPSA is conserved across this analog series [2].

TPSA Parity
26 Ų
Conserved TPSA allows lipophilicity-focused SAR while holding permeability potential constant
All comparators also 26 Ų
Membrane Permeability TPSA Bioavailability

Metabolic Stability: Fluorine vs. Chlorine

Matched molecular pair analyses comparing fluorine-for-chlorine substitution in biphenylamine chemotypes indicate that the C-F bond is more resistant to oxidative cytochrome P450 metabolism than the C-Cl bond, primarily due to the higher bond dissociation energy of C-F (485 kJ/mol) versus C-Cl (339 kJ/mol) [1]. The 2-fluoro substituent may also reduce the potential for reactive metabolite formation through arene oxide pathways that can occur with the chlorinated congener. However, no direct metabolic stability data are available for this specific compound pair, and this inference must be classified as class-level [2].

Metabolic Stability
Class-level
C-F bond (485 kJ/mol) more resistant to CYP oxidation than C-Cl (339 kJ/mol)
Class-level inference suggests higher oxidative stability; in-house confirmation required
No compound-specific microsomal data
Metabolic Stability Oxidative Metabolism Halogen Bioisosterism

Purity and Procurement Accessibility

The compound is commercially available from multiple suppliers at a certified purity of 97%, in pack sizes ranging from 250 mg to 1 g [1]. The 2-chloro analog, while also available, is listed at 95% purity by one supplier, which may introduce batch-to-batch variability relevant to SAR reproducibility . In contrast, the des-fluoro analog is widely available at 97% purity, suggesting that procurement accessibility is not a key differentiator against the non-halogenated parent scaffold .

Purity & Supply
Supplier data
97% purity
Higher purity may reduce impurity-driven IC₅₀ shifts
Multi-supplier, 250 mg–1 g packs
Procurement Purity Supply Chain

Trifluoromethyl Removal: Lipophilicity Gap

When the 2'-trifluoromethyl group is removed, as in the simple 3'-fluoro-biphenyl-4-methanamine comparator, the XLogP3 drops from 3.4 to 2.9—a substantial Δ = 0.5 log units that reflects the potent lipophilicity-enhancing effect of the –CF₃ motif [1]. This gap is large enough to alter the compound's predicted CNS MPO score or oral absorption classification if used in a lead series [2].

CF₃ Lipophilicity
+0.5
Preserves series lipophilicity window; absence may mislead SAR
XLogP3 3.4 vs 2.9 (trifluoromethyl-free)
SAR Study Design Trifluoromethyl Lipophilicity Optimization

2-Fluoro-2'-(trifluoromethyl)biphenyl-4-methanamine: Optimal Application Scenarios


CNS & Oral Bioavailable Lead Optimization

The compound's XLogP3 of 3.4, conserved TPSA of 26 Ų, and 5 HBA sites make it a suitable intermediate for SAR studies where lipophilicity must remain below 3.5 to maintain favorable CNS drug-like properties [1]. The +0.5 log unit gap versus the 2-chloro analog provides a quantifiable differentiation parameter for parallel analog profiling in oral pharmacokinetic screening cascades [2].

CYP450 Metabolic Stability: Halogen Matched Pairs

Because the 2-fluoro analogue has a predicted higher oxidative stability (C-F BDE = 485 kJ/mol) relative to the 2-chloro comparator (C-Cl BDE = 339 kJ/mol), this compound is the preferred choice for matched-pair microsomal stability experiments designed to rank halogen substitution patterns for metabolic soft-spot identification [1]. Researchers should note that this is a class-level inference requiring experimental confirmation [2].

Fragment-Based Screening: Fluorinated Biphenyl Building Block

At 97% purity and available in 250 mg quantities, the compound meets the purity and scale requirements for fragment library construction [1]. Its distinct combination of a primary amine handle for further functionalization and a fluorine-rich biphenyl core for ¹⁹F NMR-based screening applications differentiates it from the des-fluoro and mono-fluoro analogs [2].

Ortho-Substituted Biaryl Cross-Coupling Methodology

The steric hindrance imposed by the simultaneous 2-fluoro and 2'-trifluoromethyl ortho substituents forces non-trivial Suzuki-Miyaura coupling conditions (elevated temperatures, polar aprotic solvents) and can serve as a benchmark substrate for developing new biaryl coupling catalysts [1]. The compound's synthetic accessibility, documented in supplier descriptions, supports its use as a model substrate for methodological studies [2].

Application
Selection Property
Validation Focus
CNS lead optimization campaigns
Lipophilicity-window control
XLogP3 / TPSA multiparameter profiling
Halogen matched-pair metabolic stability
Halogen-dependent oxidative stability
In-house microsomal stability confirmation
Fragment-based screening library assembly
¹⁹F NMR-compatible fluorinated core
Purity and scale for fragment construction
Ortho-substituted biaryl coupling methodology
Steric hindrance benchmark substrate
Suzuki-Miyaura coupling efficiency validation
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